hexadecyl diphenyl phosphate hexadecyl diphenyl phosphate
Brand Name: Vulcanchem
CAS No.: 56827-92-0
VCID: VC2312981
InChI: InChI=1S/C28H43O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-26-30-33(29,31-27-22-17-15-18-23-27)32-28-24-19-16-20-25-28/h15-20,22-25H,2-14,21,26H2,1H3
SMILES: CCCCCCCCCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Molecular Formula: C28H43O4P
Molecular Weight: 474.6 g/mol

hexadecyl diphenyl phosphate

CAS No.: 56827-92-0

Cat. No.: VC2312981

Molecular Formula: C28H43O4P

Molecular Weight: 474.6 g/mol

* For research use only. Not for human or veterinary use.

hexadecyl diphenyl phosphate - 56827-92-0

Specification

CAS No. 56827-92-0
Molecular Formula C28H43O4P
Molecular Weight 474.6 g/mol
IUPAC Name hexadecyl diphenyl phosphate
Standard InChI InChI=1S/C28H43O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-26-30-33(29,31-27-22-17-15-18-23-27)32-28-24-19-16-20-25-28/h15-20,22-25H,2-14,21,26H2,1H3
Standard InChI Key FEUQWJRZKZQFAO-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Canonical SMILES CCCCCCCCCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Introduction

Chemical Properties and Structure

Hexadecyl diphenyl phosphate possesses a well-defined molecular structure that determines its chemical behavior and applications. The compound has a molecular formula of C28H43O4P and a molecular weight of approximately 474.6 g/mol. This section examines the key chemical and structural aspects that define the compound's behavior.

Molecular Formula and Identifiers

The precise molecular characteristics of hexadecyl diphenyl phosphate are essential for understanding its behavior in various applications. The following table presents the key molecular identifiers:

PropertyValue
Molecular FormulaC28H43O4P
Molecular Weight474.6 g/mol
CAS Number56827-92-0
IUPAC NameHexadecyl diphenyl phosphate
Standard InChIKeyFEUQWJRZKZQFAO-UHFFFAOYSA-N
SMILESCCCCCCCCCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

These identifiers provide researchers and industry professionals with standardized reference information for accurate identification of the compound.

Physical Characteristics

The physical properties of hexadecyl diphenyl phosphate influence its handling, storage, and application in various industrial processes. While specific physical data for hexadecyl diphenyl phosphate is limited in the provided search results, we can understand its general characteristics based on its chemical structure and similar compounds. As an organophosphate ester with a long alkyl chain, it likely exists as a viscous liquid at room temperature with limited water solubility due to its hydrophobic components. The long hexadecyl chain contributes to its hydrophobic nature, while the phosphate group provides some polar character. This amphiphilic structure affects its solubility profile, making it soluble in organic solvents but poorly soluble in water.

Structural Features

The molecular structure of hexadecyl diphenyl phosphate contains several key features that determine its chemical reactivity and physical properties. The central phosphorus atom is bonded to four oxygen atoms in a tetrahedral arrangement, with three of these oxygen atoms forming bonds to the organic substituents (one hexadecyl chain and two phenyl groups). The phosphate group (P=O) serves as the central functional unit of the molecule, connecting the lipophilic hexadecyl chain with the aromatic phenyl rings. This unique structural composition creates an amphiphilic molecule with both hydrophobic and hydrophilic regions. The hexadecyl chain provides significant hydrophobic character, while the phosphate group offers a hydrophilic center. The phenyl groups contribute to the compound's thermal stability and influence its interactions with aromatic systems through π-π interactions.

Synthesis and Preparation

The synthesis of hexadecyl diphenyl phosphate can be approached through various methods, with esterification reactions being the predominant route. Understanding these synthetic pathways is crucial for industrial production and laboratory preparation.

Industrial Production Techniques

Industrial production of hexadecyl diphenyl phosphate likely employs continuous flow reactors to ensure efficient mixing and reaction of the reactants. Drawing from related organophosphate ester synthesis methods, the industrial process might involve several stages:

  • Initial esterification of phosphoric acid with the required alcohols

  • Purification through distillation or recrystallization

  • Quality control testing to ensure product purity

For related compounds like diphenyl phosphate, industrial synthesis involves heating phosphoric acid with phenol in the presence of triethylamine and catalysts at temperatures around 230°C for extended periods (24 hours or more) . The reaction mixture is then processed through cation exchange resins to remove amines, followed by distillation to remove excess reagents. The final product is often purified using chromatographic techniques such as gel permeation chromatography .

Chemical Reactions

Hexadecyl diphenyl phosphate participates in various chemical reactions that are characteristic of organophosphate esters. These reactions are important for understanding its behavior in different environments and applications.

Hydrolysis

Hydrolysis is one of the most significant reactions for hexadecyl diphenyl phosphate. Under aqueous conditions, particularly in acidic or basic environments, the ester bonds can undergo hydrolysis. This reaction results in the cleavage of the P-O bonds, yielding phosphoric acid, hexadecyl alcohol, and diphenyl phosphate or phenol, depending on which ester bonds are hydrolyzed. The hydrolysis reaction is particularly important in environmental contexts, as it represents one of the primary degradation pathways for the compound in natural settings. The rate of hydrolysis is typically accelerated under extreme pH conditions (either highly acidic or basic) and at elevated temperatures.

Oxidation

The hexadecyl chain in the molecule can undergo oxidation reactions, particularly at the terminal methyl groups or at positions along the carbon chain. Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can facilitate these oxidation reactions. The oxidation of the hexadecyl chain can lead to the formation of alcohols, aldehydes, ketones, or carboxylic acids, depending on the oxidation conditions and the position of oxidation along the carbon chain. These oxidation products may exhibit different physical and chemical properties compared to the parent compound.

Other Significant Reactions

Beyond hydrolysis and oxidation, hexadecyl diphenyl phosphate can participate in several other reaction types:

  • Substitution reactions: The phenyl rings can undergo electrophilic aromatic substitution reactions with various electrophiles, such as halogens (chlorine, bromine) or nitrating agents.

  • Transesterification: In the presence of other alcohols and appropriate catalysts, the hexadecyl group or phenyl groups can be exchanged through transesterification reactions.

  • Thermal decomposition: At elevated temperatures, the compound can undergo thermal decomposition, potentially releasing phosphoric acid derivatives and organic fragments.

These reactions highlight the chemical versatility of hexadecyl diphenyl phosphate and its potential to transform into various derivatives under different reaction conditions.

Applications and Uses

Hexadecyl diphenyl phosphate finds applications across multiple sectors due to its unique chemical structure and properties. The compound's amphiphilic nature and thermal stability make it particularly valuable in several industrial contexts.

Research Applications

In research contexts, hexadecyl diphenyl phosphate has potential applications across multiple scientific disciplines:

  • Chemistry: The compound may serve as a reagent in organic synthesis reactions and as a model compound for studying phosphate ester chemistry.

  • Materials Science: Researchers may investigate its effects on polymer properties, including mechanical characteristics, thermal stability, and flame retardancy.

  • Biological Systems: Due to its amphiphilic nature, the compound may be studied for its interactions with biological membranes and potential as a surfactant in biological systems.

  • Environmental Science: Its environmental fate, degradation pathways, and potential ecological impacts may be subjects of research interest.

The versatility of hexadecyl diphenyl phosphate in research applications stems from its unique structural features, which enable it to interact with a wide range of chemical and biological systems.

Comparison with Similar Compounds

Understanding how hexadecyl diphenyl phosphate compares to similar compounds provides valuable context for evaluating its unique properties and applications. This section examines its relationships with structurally related organophosphate esters.

Differences from 2-Ethylhexyl Diphenyl Phosphate

2-Ethylhexyl diphenyl phosphate (EHDPP) is a related organophosphate ester that differs from hexadecyl diphenyl phosphate in its alkyl chain structure. EHDPP has a branched 2-ethylhexyl group instead of the linear hexadecyl chain, resulting in different physical and chemical properties. The following table compares key characteristics of these two compounds:

PropertyHexadecyl Diphenyl Phosphate2-Ethylhexyl Diphenyl Phosphate
CAS Number56827-92-01241-94-7
Molecular FormulaC28H43O4PC20H27O4P
Molecular Weight474.6 g/mol362.4 g/mol
Alkyl ChainLinear C16 (hexadecyl)Branched C8 (2-ethylhexyl)
Physical StateLikely viscous liquidLiquid
Melting PointNot specified in sources-54°C
Boiling PointNot specified in sources375°C
Water SolubilityLimited (hydrophobic)Insoluble

The branched structure of EHDPP gives it different physical properties compared to the linear hexadecyl diphenyl phosphate, potentially affecting its compatibility with various polymer systems and its performance as a plasticizer. EHDPP has been more extensively studied, particularly regarding its environmental and biological effects. Research has shown that EHDPP exposure can affect glucose and lipid metabolism in zebrafish larvae and potentially cause cardiotoxicity by affecting calcium signaling pathways .

Other Related Phosphate Esters

Hexadecyl diphenyl phosphate belongs to a broader family of organophosphate esters that share similar structural features but vary in their alkyl chain length or composition. Related compounds include:

  • Phosphoric acid, octadecyl diphenyl ester (longer C18 chain)

  • Phosphoric acid, dodecyl diphenyl ester (shorter C12 chain)

  • Phosphoric acid, tetradecyl diphenyl ester (C14 chain)

These variations in alkyl chain length affect properties such as:

  • Hydrophobicity and water solubility

  • Compatibility with different polymer systems

  • Melting and boiling points

  • Viscosity and flow characteristics

The specific alkyl chain length of hexadecyl diphenyl phosphate (C16) provides a balance between hydrophobicity and flexibility that makes it suitable for particular applications where this balance is optimal.

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